molecular formula C4H4O6-2 B1199692 Tartrate ion CAS No. 3715-17-1

Tartrate ion

Cat. No.: B1199692
CAS No.: 3715-17-1
M. Wt: 148.07 g/mol
InChI Key: FEWJPZIEWOKRBE-JCYAYHJZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tartrate ion is a salt or ester of tartaric acid, a naturally occurring organic acid found in various fruits, particularly grapes. The tartrate dianion has the chemical formula C₄H₄O₆²⁻. Tartrate ions are widely used in the food industry as antioxidants, acidity regulators, and emulsifiers. They also play a significant role in pharmaceuticals, where they enhance the stability and absorption of medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tartrate ions can be synthesized through the esterification of tartaric acid with alcohols. For example, potassium sodium tartrate can be prepared by reacting tartaric acid with potassium hydroxide and sodium hydroxide under controlled conditions .

Industrial Production Methods

The primary industrial source of tartrates is the wine industry. During wine fermentation, potassium bitartrate precipitates out and is collected from the fermentation vessels. This precipitate is then purified to produce commercial tartrates .

Chemical Reactions Analysis

Types of Reactions

Tartrate ions undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tartrate ions have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tartrates varies depending on their application. In pharmaceuticals, tartrates act as stabilizers and absorption enhancers. For example, metoprolol tartrate works by blocking beta-1 adrenergic receptors, reducing heart rate and blood pressure . In catalysis, tartrates form complexes with metals, facilitating various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Citrate: Another salt of a tricarboxylic acid, used similarly in food and pharmaceuticals.

    Malate: A salt of malic acid, used in food and beverage industries.

    Succinate: A salt of succinic acid, used in biochemistry and pharmaceuticals.

Uniqueness of Tartrate ion

Tartrate ions are unique due to their ability to form strong complexes with transition metals, which is not as pronounced in similar compounds like citrate or malate. This property makes tartrates particularly valuable in catalysis and analytical chemistry .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O6-2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337655
Record name Tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3715-17-1, 64672-61-3
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ion(2-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tartrate ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064672613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TARTRATE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBG3U2YP5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3 parts of 3-(aminocarbonyl)-4-[4,4-bis(4-fluorophenyl)butyl]-N-(2,6-dimethylphenyl)-1-piperazineacetamide in 24 parts of ethanol was added a solution of 0.94 parts of (+)-2,3-dihydroxybutanedioic acid in 24 parts of ethanol. The whole was evaporated and the oily residue was dissolved in warm 4-methyl-2-pentanone. After cooling to 0° C., the product was filtered off and dissolved in 2-propanone. 0.2 Parts of 2,3-dihydroxybutanedioic acid were added and upon the addition of 4-methyl-2-pentanone, the product was precipitated. It was filtered off and dried, yielding 0.8 parts of (+)-3-(aminocarbonyl)-4-[4,4-bis(4-fluorophenyl)butyl]-N-(2,6-dimethylphenyl)-1-piperazineacetamide [R-(R*,R*)]-2,3-dihydroxybutanedioate (2:3) monohydrate; mp. 78.1° C. (compound 173).
Name
3-(aminocarbonyl)-4-[4,4-bis(4-fluorophenyl)butyl]-N-(2,6-dimethylphenyl)-1-piperazineacetamide
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Synthesis routes and methods II

Procedure details

In this Example and Comparative Example, a solution of 0.5 weight % minoxidil tartrate in deionized water was prepared. The minoxidil tartrate solution contained a mixture of minoxidil ions and tartrate ions that were formed by dissociation of minoxidil tartrate in the solution. The minoxidil tartrate solution was injected into the component 12 in Example 5 and into the component 14 in Comparative Example 6. It is believed that the minoxidil tartrate solution was absorbed substantially uniformly into both the component 12 and the component 14 in Example 5. The amount of the minoxidil tartrate solution that was injected into the electrode of Example 5 was 4 cc, and the amount of the minoxidil tartrate solution that was injected into the electrode of Comparative Example 6 was 3 cc, as seen in Table 6 below.
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minoxidil tartrate
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Synthesis routes and methods III

Procedure details

When tartaric acid or citric acid saturated in ethanol was added to the alcoholic solution of the aforesaid syrupy residue with cooling, there was obtained tartarate (mp. 236° C.) or citrate (mp. 218° C.).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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